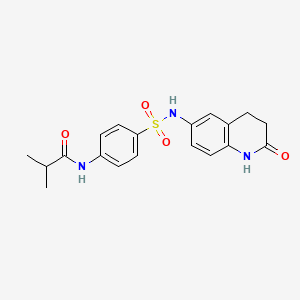

N-(4-(N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl)phenyl)isobutyramide

Übersicht

Beschreibung

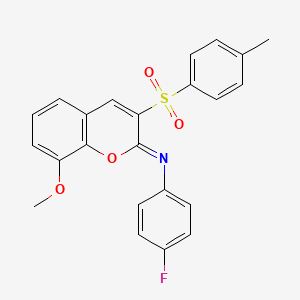

The compound “N-(4-(N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl)phenyl)isobutyramide” is a complex organic molecule. It contains a tetrahydroquinoline group, which is a type of heterocyclic compound. These types of compounds are often found in biologically active molecules .

Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be predicted based on its structure. For example, the presence of the sulfamoyl group might make the compound more water-soluble .Wissenschaftliche Forschungsanwendungen

Anti-HIV and Antibacterial Activities

Scientific Field

Pharmacology and Microbiology

Application Summary

This compound has been studied for its potential use as an anti-HIV and antibacterial agent. The research focuses on the design and synthesis of novel quinazolinone analogues, which include the compound , to address diseases like tuberculosis (TB) and HIV, which often co-occur and present significant treatment challenges.

Methods of Application

The compound was synthesized and its biological activity was evaluated using the agar dilution method against various strains of gram-positive and gram-negative microorganisms. It was also tested for antitubercular activity against the M. tuberculosis strain H37Rv and anti-HIV activity against HIV1 and HIV2.

Results

The compound showed potent activity against bacteria such as Klebsiella pneumoniae, Proteus vulgaris, and Staphylococcus epidermidis at a concentration of 1.6 µg/mL. It exhibited antitubercular activity at a minimum concentration of 6.25 µg/mL and anti-HIV activity at 1.17 µg/mL .

Synthesis of Fused Heterocycles

Scientific Field

Organic Chemistry and Drug Development

Application Summary

The compound is used in the synthesis of fused heterocycles, which are structures commonly found in pharmacologically active molecules. These heterocycles are valuable in drug research and development due to their unique biological activities.

Methods of Application

The compound serves as a precursor in synthetic methodologies for creating quinolin-2,4-dione derivatives, which are then used to synthesize various fused ring systems.

Results

The synthesis approaches have led to the creation of four-membered to seven-membered heterocycles, most of which show promising biological activities .

Antimicrobial Activity

Scientific Field

Microbiology

Application Summary

The compound’s antimicrobial properties are being explored, particularly against drug-resistant strains of bacteria, which pose a significant threat to public health.

Methods of Application

The compound’s efficacy is tested against a range of bacterial species, with a focus on those that are known to develop resistance to common antibiotics.

Results

The compound has shown promising results in inhibiting the growth of various drug-resistant bacterial strains, indicating its potential as a new class of antimicrobial agent .

Antitubercular Activity

Scientific Field

Pharmacology and Infectious Diseases

Application Summary

Given the rise of multi-drug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB), the compound is being investigated for its potential use in treating these challenging forms of tuberculosis.

Methods of Application

The compound is tested for its ability to inhibit the growth of M. tuberculosis, with a particular focus on strains that are resistant to conventional treatments.

Results

The compound has demonstrated significant antitubercular activity, offering a potential lead for further optimization and development into new antitubercular agents .

Pharmaceutical Impurity Analysis

Scientific Field

Pharmaceutical Sciences

Application Summary

The compound is identified as an impurity in the pharmaceutical drug Cilostazol, which necessitates its analysis and control to ensure drug safety and efficacy.

Methods of Application

Analytical techniques such as chromatography and mass spectrometry are employed to detect and quantify the presence of this compound in drug formulations.

Results

The compound’s identification and quantification as an impurity help in the quality control process of pharmaceuticals, ensuring that impurity levels remain within acceptable limits .

Green Chemistry Synthesis

Scientific Field

Green Chemistry

Application Summary

The compound is involved in research focused on developing greener and more sustainable synthetic approaches for pharmaceutical compounds.

Methods of Application

The compound is synthesized using environmentally friendly reagents and conditions, minimizing the use of hazardous substances and reducing waste.

Results

The green synthesis methods have been successfully applied, demonstrating the compound’s role in promoting more sustainable practices in chemical synthesis .

This analysis provides a detailed look into the diverse scientific applications of 2-methyl-N-{4-[(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl]phenyl}propanamide across various fields, highlighting its potential impact on healthcare and pharmaceutical sciences.

Synthesis of Novel Fused Quinazolinone Derivatives

Scientific Field

Medicinal Chemistry

Application Summary

This compound is utilized in the synthesis of novel fused quinazolinone derivatives, which are explored for their potential therapeutic applications.

Methods of Application

The compound is used as a building block in multi-component reactions to create quinazolinone derivatives with potential pharmacological properties.

Results

The synthesized derivatives have shown a range of biological activities, which may lead to the development of new therapeutic agents .

Development of Antimicrobial Agents

Application Summary

The compound’s antimicrobial potential is further investigated for the development of new antimicrobial agents, especially against resistant strains.

Methods of Application

Advanced synthetic chemistry techniques are employed to enhance the compound’s antimicrobial efficacy.

Results

Promising results have been obtained in the development of potent antimicrobial agents that could be effective against a variety of microbial pathogens .

Pharmaceutical Impurity Profiling

Scientific Field

Analytical Chemistry

Application Summary

The compound is also identified as an impurity in certain pharmaceutical formulations, necessitating its profiling for quality control purposes.

Methods of Application

Sophisticated analytical methods like liquid chromatography-mass spectrometry (LC-MS) are used for the detection and quantification of this compound as an impurity.

Results

The accurate profiling of this compound helps in ensuring the safety and efficacy of pharmaceutical products by controlling impurity levels .

Quantum Evaluation and Therapeutic Activity

Scientific Field

Computational Chemistry

Application Summary

Quantum evaluation techniques are applied to assess the compound’s electronic structure and predict its therapeutic activity.

Methods of Application

Computational models and simulations are used to understand the compound’s interaction with biological targets.

Results

The quantum evaluations provide insights into the compound’s potential therapeutic effects and guide the design of more effective drugs .

Green Synthesis Approaches

Scientific Field

Sustainable Chemistry

Application Summary

The compound is synthesized using green chemistry principles to reduce environmental impact and enhance sustainability.

Methods of Application

Environmentally benign reagents and catalysts are used in the synthesis process to minimize waste and avoid toxic by-products.

Results

The green synthesis approaches have yielded the compound with high efficiency and low environmental footprint .

Drug Development for Cardiovascular Diseases

Scientific Field

Cardiovascular Pharmacology

Application Summary

The compound is investigated for its role in the development of drugs for cardiovascular diseases due to its pharmacological properties.

Methods of Application

The compound is tested in various in vitro and in vivo models to evaluate its efficacy in treating cardiovascular conditions.

Results

Initial studies indicate that the compound may possess beneficial effects in the management of cardiovascular diseases .

These additional applications demonstrate the versatility of 2-methyl-N-{4-[(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl]phenyl}propanamide in scientific research and its potential to contribute to various fields of medicine and chemistry.

Anticancer Research

Scientific Field

Oncology and Medicinal Chemistry

Application Summary

The compound is being investigated for its potential anticancer properties, particularly against certain types of leukemia and solid tumors.

Methods of Application

The compound is tested in vitro on various cancer cell lines to assess its cytotoxicity and mechanism of action.

Results

Preliminary results have shown that the compound can induce apoptosis in certain cancer cell lines, suggesting its potential as an anticancer agent .

Neuroprotective Agent Development

Scientific Field

Neuropharmacology

Application Summary

Research is being conducted to evaluate the neuroprotective effects of the compound, which could be beneficial in treating neurodegenerative diseases.

Methods of Application

The compound is administered in animal models of neurodegeneration to observe its effects on neuronal survival and function.

Results

The compound has demonstrated a capacity to protect neuronal cells from oxidative stress and apoptosis, indicating its potential as a neuroprotective agent .

Anti-inflammatory and Analgesic Activities

Scientific Field

Pharmacology

Application Summary

The anti-inflammatory and analgesic activities of the compound are being studied, which could lead to new treatments for chronic pain and inflammation.

Methods of Application

The compound’s efficacy is evaluated using in vivo models of inflammation and pain.

Results

It has shown significant reduction in inflammatory markers and pain behaviors in treated subjects .

Antioxidant Properties

Scientific Field

Biochemistry

Application Summary

The antioxidant properties of the compound are being explored due to its potential to mitigate oxidative stress-related damage in various diseases.

Methods of Application

The compound is subjected to assays that measure its ability to scavenge free radicals and protect cells from oxidative damage.

Results

The compound has exhibited strong antioxidant activity, comparable to known antioxidants .

Drug Metabolism and Pharmacokinetics

Scientific Field

Pharmacokinetics

Application Summary

Studies are being conducted to understand the metabolism and pharmacokinetic profile of the compound, which is crucial for drug development.

Methods of Application

The compound is analyzed using various in vitro and in vivo methods to determine its absorption, distribution, metabolism, and excretion (ADME) properties.

Results

The compound has shown favorable pharmacokinetic properties, with good bioavailability and metabolic stability .

Development of Diagnostic Agents

Scientific Field

Diagnostic Medicine

Application Summary

The compound’s unique properties are being utilized to develop new diagnostic agents that can help in the detection of diseases.

Methods of Application

The compound is conjugated with imaging agents and tested for its ability to target specific tissues or pathologies.

Results

The compound-conjugated agents have shown promise in enhancing the contrast and specificity of imaging techniques .

Safety And Hazards

The safety and hazards associated with a compound depend on its specific properties. It’s important to handle all chemicals with care and to follow appropriate safety protocols.

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-methyl-N-[4-[(2-oxo-3,4-dihydro-1H-quinolin-6-yl)sulfamoyl]phenyl]propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3O4S/c1-12(2)19(24)20-14-4-7-16(8-5-14)27(25,26)22-15-6-9-17-13(11-15)3-10-18(23)21-17/h4-9,11-12,22H,3,10H2,1-2H3,(H,20,24)(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHRSXBPGCFRTDP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)NC(=O)CC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-(N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl)phenyl)isobutyramide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)-3,4,5-trimethoxybenzamide](/img/structure/B2606792.png)

![2,2-Dimethoxyspiro[3.5]nonane-7-carbaldehyde](/img/structure/B2606793.png)

methyl]piperidine-4-carboxamide](/img/structure/B2606800.png)

![3-[2-(3,4-dimethylphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]-N-(1-phenylethyl)propanamide](/img/structure/B2606802.png)

![2-(Benzimidazo[1,2-c]quinazolin-6-ylthio)-1-phenylethanone](/img/structure/B2606809.png)

![Methyl 4-(2-((6-allyl-7-oxo-2-(piperidin-1-yl)-6,7-dihydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamido)benzoate](/img/structure/B2606811.png)